molecular formula C7H7ClF4N2 B1482740 4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091140-09-7

4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1482740
CAS No.: 2091140-09-7
M. Wt: 230.59 g/mol
InChI Key: QFKPSGXNZKYBGY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a multifunctional heterocyclic scaffold designed for the discovery of novel bioactive agents, particularly in oncology and inflammatory disease research. Its structure incorporates several key features of high value in medicinal chemistry. The pyrazole core is a privileged structure in drug design, known for its ability to interact with a wide range of biological targets . This compound is functionally enriched for straightforward derivatization; the chloromethyl group serves as a versatile handle for nucleophilic substitution reactions, allowing researchers to readily conjugate the core to various pharmacophores, linkers, or other chemical entities to explore structure-activity relationships and develop targeted inhibitors . The presence of the trifluoromethyl group is a critical strategic feature, as this moiety is widely recognized to enhance a compound's metabolic stability, improve its cell membrane permeability, and positively influence its binding affinity to target proteins . Furthermore, the 2-fluoroethyl chain on the pyrazole nitrogen can be utilized to fine-tune the molecule's lipophilicity and overall pharmacokinetic profile. Pyrazole derivatives have demonstrated significant potential as competitive inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . The structural attributes of this compound make it a promising starting point for creating new agents with potential selectivity for the COX-2 isoenzyme, a goal aimed at reducing the gastrointestinal toxicity associated with non-selective COX inhibition . Beyond inflammation, the COX-2 pathway is frequently overexpressed in various cancers, and its inhibition has shown promise in modulating tumor growth, angiogenesis, and apoptosis . Consequently, this scaffold is also highly relevant for investigating novel small-molecule therapeutics for cancer. This compound is intended for research purposes to support these and other innovative drug discovery efforts.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKPSGXNZKYBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. This article explores the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables.

  • Chemical Formula : C5_5H4_4ClF3_3N2_2
  • Molecular Weight : 184.55 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : 4 °C

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole compounds. The specific activities of this compound include:

  • Antimicrobial Activity : Pyrazoles have shown effectiveness against a range of bacterial strains. Research indicates that modifications in the pyrazole structure can enhance its antimicrobial potency.
  • Anticancer Properties : Some pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. The trifluoromethyl group in this compound may contribute to its activity by influencing electronic properties and lipophilicity.
  • Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This compound's structural features may enhance its interaction with COX enzymes.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it exhibits dose-dependent cytotoxicity, with IC50 values comparable to known anticancer agents .
  • Inflammation Model Studies :
    Animal models of inflammation were used to test the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Data Tables

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
CytotoxicityDose-dependent effects on cancer cells
Anti-inflammatorySignificant reduction in edema

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
    This compound exhibits antimicrobial activity, attributed to the chloro substituent’s electron-withdrawing effects and optimized intermolecular interactions. In contrast, its bromo analogue (Compound 5) shows altered crystal packing due to bromine’s larger atomic radius, which may affect bioavailability .
  • 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole :
    The chloromethyl group enables nucleophilic substitution, whereas the difluoromethoxy group enhances hydrolytic stability compared to methoxy analogues .

Fluoroethyl vs. Methyl Substituents

  • 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b): The ethylbenzyl and nitro groups increase steric bulk and electron-deficient character, reducing solubility but improving target binding in GLUT1 inhibition studies.

Trifluoromethyl vs. Difluoromethyl Groups

  • 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :
    The difluoromethyl group increases acidity (pKa ~1.5) compared to trifluoromethyl analogues, making it more reactive in carboxylate-mediated coupling reactions .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
    The trifluoromethyl group provides superior metabolic stability in COX-2 inhibitors like Celecoxib, where electron-withdrawing effects enhance binding to hydrophobic enzyme pockets .

Functional Group Modifications

  • 4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole :
    Replacing chloromethyl with azidomethyl introduces click chemistry compatibility for bioconjugation, but reduces stability under UV light .
  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole :
    The methoxyphenyl group improves solubility in polar solvents (logP ~3.2) compared to the target compound’s 2-fluoroethyl group (logP ~2.8), but reduces cell membrane permeability .

Antimicrobial Activity

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
    Exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus due to chloro and triazole synergism. The target compound’s 2-fluoroethyl group may reduce toxicity while maintaining efficacy .

Herbicidal Activity

  • 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Acts as a protoporphyrinogen oxidase (PPO) inhibitor with EC50 = 0.8 µM against Amaranthus retroflexus. The chloromethyl group’s reactivity is critical for proherbicide activation .

Preparation Methods

Synthesis of the Pyrazole Core

A prevalent approach involves the reaction of a substituted 1,3-diketone (bearing a trifluoromethyl group) with a hydrazine derivative. For example, 1,1,1-trifluoro-2,4-pentanedione can be condensed with hydrazines to yield 3-(trifluoromethyl)-1H-pyrazole derivatives:

$$
\text{1,1,1-trifluoro-2,4-pentanedione} + \text{hydrazine derivative} \rightarrow \text{3-(trifluoromethyl)-substituted pyrazole}
$$

Key Parameters:

Reagent Typical Conditions
1,1,1-trifluoro-2,4-pentanedione Solvent: DCM or EtOH
Hydrazine (e.g., methylhydrazine) Temp: -20°C to RT
Base (if needed) DBU, NEt₃, or Na₂CO₃
Yield 70–90%
  • The use of DBU as a base is preferred for higher yields, while other bases result in lower conversion.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent can be introduced via N-alkylation of the pyrazole nitrogen. This is typically performed by reacting the pyrazole with 2-fluoroethyl halide (such as 2-fluoroethyl bromide or chloride) in the presence of a base:

$$
\text{Pyrazole} + \text{2-fluoroethyl halide} + \text{base} \rightarrow \text{N-(2-fluoroethyl)pyrazole}
$$

Key Parameters:

Reagent Typical Conditions
2-Fluoroethyl halide Solvent: DMF or MeCN
Base K₂CO₃ or NaH
Temp 60–80°C
Yield 65–75%

Chloromethylation at the 4-Position

The chloromethyl group at the 4-position can be introduced through a chloromethylation reaction, commonly using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid. Alternatively, a halomethylated precursor can be used in ring formation.

$$
\text{Pyrazole} + \text{Chloromethylating agent} \rightarrow \text{4-(chloromethyl)pyrazole}
$$

Key Parameters:

Reagent Typical Conditions
Chloromethyl methyl ether Solvent: DCM
Acid catalyst ZnCl₂ or HCl
Temp 0–25°C
Yield 60–80%

Integrated Synthetic Route

A plausible, literature-supported route for 4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is as follows:

Step Reaction Type Key Reagents and Conditions Yield
1 Cyclocondensation 1,1,1-Trifluoro-2,4-pentanedione + hydrazine 70–90%
2 N-Alkylation 2-Fluoroethyl halide, K₂CO₃, DMF, 70°C 65–75%
3 Chloromethylation Chloromethyl methyl ether, ZnCl₂, DCM, 0–25°C 60–80%

Notes:

  • The order of N-alkylation and chloromethylation can be interchanged depending on the reactivity of intermediates.
  • Protecting groups may be necessary to prevent side reactions during multi-step synthesis.

Research Findings and Optimization

  • The use of strong, non-nucleophilic bases (e.g., DBU) is critical for efficient cyclization and high yields in pyrazole formation.
  • N-alkylation with 2-fluoroethyl halide is best performed under anhydrous conditions to avoid hydrolysis and maximize yield.
  • Chloromethylation requires careful control of temperature and exclusion of moisture to prevent side reactions and decomposition.
  • Purification is typically achieved via column chromatography, and product identity is confirmed by NMR and HRMS.

Data Table: Key Reaction Parameters

Step Solvent Base/Catalyst Temp (°C) Typical Yield (%) Analytical Methods
Pyrazole ring DCM/EtOH DBU -20 to RT 70–90 GC, NMR
N-Alkylation DMF/MeCN K₂CO₃/NaH 60–80 65–75 NMR, HRMS
Chloromethylation DCM ZnCl₂/HCl 0–25 60–80 NMR, GC

Q & A

Q. What are the key methodological considerations for synthesizing 4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole?

Synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and substitution. Critical factors include:

  • Temperature control : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions involving the chloromethyl group .
  • Purification : Column chromatography or recrystallization is necessary to isolate the compound from byproducts (e.g., unreacted intermediates or diastereomers) . Example protocol: Intermediate 4-(chloromethyl)pyrazole derivatives are synthesized via nucleophilic displacement of bromomethyl analogs using NaI/KI in acetone .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. The 2-fluoroethyl group shows characteristic splitting patterns (δ\delta ~4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C8_8H9_9ClF4_4N2_2: 260.03 g/mol) and detects isotopic patterns from chlorine/fluorine .
  • IR spectroscopy : Stretching frequencies for C-Cl (~550–750 cm1^{-1}) and CF3_3 (~1150–1250 cm1^{-1}) confirm functional groups .

Q. How do the substituents influence the compound’s physicochemical properties?

  • Chloromethyl group : Increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for derivative synthesis .
  • Trifluoromethyl group : Enhances lipophilicity (logP\log P ~2.5–3.0) and metabolic stability, critical for bioavailability studies .
  • 2-Fluoroethyl group : Introduces polarity and hydrogen-bonding potential, affecting solubility in aqueous media .

Advanced Research Questions

Q. What computational approaches are used to predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the chloromethyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic substitution .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify regions of high electron density (e.g., pyrazole N-atoms) for ligand-target interactions .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent modulation : Replacing the 2-fluoroethyl group with a methylsulfonyl group (as in COX-2 inhibitors) enhances target binding affinity .
  • Bioisosteric replacements : The trifluoromethyl group can be substituted with thiophene or cyano groups to balance lipophilicity and potency . Table 1: Comparative SAR Data for Pyrazole Derivatives
SubstituentBiological Activity (IC50_{50})Target
-CF3_310 nM (COX-2 inhibition)Cyclooxygenase-2
-Cl (para position)50 nM (Androgen receptor)Nuclear receptors
-OCH3_3200 nM (Antitumor)Tubulin polymerization
Data adapted from

Q. What strategies address contradictions in reaction yield data during scale-up?

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent volume, catalyst loading) identifies optimal conditions. For example, increasing DMF volume from 5 mL to 10 mL improves yield from 60% to 85% .
  • Kinetic profiling : Monitoring reaction progress via TLC or in situ IR detects intermediate accumulation, guiding temperature adjustments .

Q. How are radiolabeled analogs synthesized for tracer studies?

  • Isotope exchange : 18^{18}F-labeled analogs are prepared via nucleophilic fluorination of precursor bromoethyl derivatives using K18^{18}F/Kryptofix .
  • Validation : Radiolabeling efficiency (>95%) is confirmed via radio-HPLC, and in vivo stability is assessed in rodent models .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in DFT-calculated vs. experimental spectroscopic data?

  • Solvent effects : Gas-phase DFT calculations may neglect solvent interactions (e.g., DMF’s polar aprotic effects), leading to shifted NMR/IR peaks. Including a PCM (Polarizable Continuum Model) improves accuracy .
  • Vibrational coupling : Overlapping IR peaks (e.g., C-Cl and C-F stretches) require deconvolution algorithms for precise assignment .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <100 µM indicating potential .

Data Contradiction Analysis

Q. How to resolve conflicting reports on metabolic stability of trifluoromethylpyrazoles?

  • Species-specific metabolism : Rodent liver microsomes may degrade the compound faster than human microsomes due to cytochrome P450 isoform differences .
  • Stabilization strategies : Co-administration with CYP450 inhibitors (e.g., ketoconazole) prolongs half-life in preclinical models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

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